molecular formula C7H14ClNO2 B1408611 trans-Ethyl 2-(aminomethyl)cyclopropanecarboxylatehydrochloride CAS No. 84585-62-6

trans-Ethyl 2-(aminomethyl)cyclopropanecarboxylatehydrochloride

Cat. No.: B1408611
CAS No.: 84585-62-6
M. Wt: 179.64 g/mol
InChI Key: QYGLOMJVFMDRJS-UHFFFAOYSA-N
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Description

trans-Ethyl 2-(aminomethyl)cyclopropanecarboxylate hydrochloride: is an organic compound characterized by its colorless crystalline solid form. It is soluble in water and common organic solvents . This compound is of interest due to its unique cyclopropane ring structure, which imparts significant strain and reactivity to the molecule.

Preparation Methods

Industrial Production Methods: Industrial production methods for this compound are not well-documented. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: trans-Ethyl 2-(aminomethyl)cyclopropanecarboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under appropriate conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the aminomethyl group or other functionalities.

    Substitution: The compound can participate in substitution reactions, particularly at the aminomethyl group or the ester moiety.

Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, trans-Ethyl 2-(aminomethyl)cyclopropanecarboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its strained cyclopropane ring makes it a valuable intermediate in organic synthesis.

Biology and Medicine: The compound’s aminomethyl group allows it to interact with biological molecules, making it a potential candidate for drug development. It may be used in the synthesis of pharmaceuticals that target specific enzymes or receptors.

Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of trans-Ethyl 2-(aminomethyl)cyclopropanecarboxylate hydrochloride involves its interaction with molecular targets through its aminomethyl group and cyclopropane ring. The strained ring can undergo ring-opening reactions, releasing energy and forming new bonds with target molecules. This reactivity can be harnessed in various chemical and biological processes.

Comparison with Similar Compounds

    Ethyl 2-(aminomethyl)cyclopropanecarboxylate: Similar structure but without the hydrochloride salt form.

    Cyclopropanecarboxylic acid derivatives: Compounds with similar cyclopropane rings but different functional groups.

Uniqueness: trans-Ethyl 2-(aminomethyl)cyclopropanecarboxylate hydrochloride is unique due to its combination of a cyclopropane ring, aminomethyl group, and ester functionality

Properties

IUPAC Name

ethyl 2-(aminomethyl)cyclopropane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-2-10-7(9)6-3-5(6)4-8;/h5-6H,2-4,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGLOMJVFMDRJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-Ethyl 2-(aminomethyl)cyclopropanecarboxylatehydrochloride
Reactant of Route 2
trans-Ethyl 2-(aminomethyl)cyclopropanecarboxylatehydrochloride
Reactant of Route 3
trans-Ethyl 2-(aminomethyl)cyclopropanecarboxylatehydrochloride
Reactant of Route 4
trans-Ethyl 2-(aminomethyl)cyclopropanecarboxylatehydrochloride
Reactant of Route 5
trans-Ethyl 2-(aminomethyl)cyclopropanecarboxylatehydrochloride
Reactant of Route 6
trans-Ethyl 2-(aminomethyl)cyclopropanecarboxylatehydrochloride

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